molecular formula C18H19FN2O8S B2714393 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351661-16-9

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Cat. No.: B2714393
CAS No.: 1351661-16-9
M. Wt: 442.41
InChI Key: ICDPDGQITCGOJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the piperazine ring might undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, while the piperazine ring might contribute to its basicity .

Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, derivatives similar to the query compound have been utilized as derivatization agents for enhanced detection in liquid chromatography. For instance, a new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, consisting of a fluorophore for sensitive detection after being tagged to an analyte and a tertiary amino function (a substituted piperazine) that can be removed after derivatization by acid treatment. This showcases the potential utility of such compounds in improving the sensitivity and specificity of chromatographic analyses (Wu et al., 1997).

Corrosion Inhibition

In the field of corrosion science, a study demonstrated the effectiveness of a novel organic compound, closely related in structure to the query compound, as an inhibitor for the prevention of mild steel corrosion in acidic media. The compound exhibited better inhibition efficiency, showcasing its potential as a corrosion inhibitor in industrial applications (Singaravelu & Bhadusha, 2022).

Material Science and Photostability

Research into photochemistry has revealed that certain piperazine derivatives undergo low-efficiency substitution reactions upon irradiation, which could be relevant in the design of materials with specific photostability or reactivity characteristics under light exposure (Mella, Fasani, & Albini, 2001).

Pharmacological and Biological Studies

Although the request excludes drug use and dosage information, it's worth noting that compounds with similar structures have been explored for their pharmacological activities, including antidepressant and anti-anxiety effects. This indicates a potential area of research application in the development of new therapeutic agents (Kumar et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s being studied as a potential drug, future research might focus on improving its efficacy or reducing its side effects .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S.C2H2O4/c17-13-3-5-14(6-4-13)24(21,22)19-9-7-18(8-10-19)12-15(20)16-2-1-11-23-16;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDPDGQITCGOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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